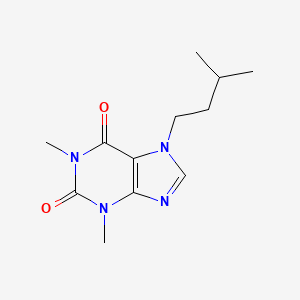

Theophylline, 7-isopentyl-

描述

Theophylline, 7-isopentyl-, is a derivative of theophylline, a well-known methylxanthine compound. Theophylline itself is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties

安全和危害

作用机制

Target of Action

Theophylline primarily targets the smooth muscle of the bronchial airways and pulmonary blood vessels . It also targets the central nervous system and has a stimulant effect .

Mode of Action

Theophylline interacts with its targets primarily through inhibition of phosphodiesterase isoenzymes , adenosine receptor blocking , and histone deacetylase activation . It relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels, reducing airway responsiveness to histamine, methacholine, adenosine, and allergen .

Biochemical Pathways

Theophylline’s actions at a cellular level include inhibition of phosphodiesterase isoenzymes , antagonism of adenosine , enhancement of catecholamine secretion , and modulation of calcium fluxes .

Pharmacokinetics

Theophylline is well absorbed when taken orally as a rapid-release tablet or when administered as a liquid solution . It is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .

Result of Action

Theophylline has two distinct actions in the airways of patients with reversible (asthmatic) obstruction; smooth muscle relaxation (i.e., bronchodilation) and suppression of the response of the airways to stimuli (i.e., non-bronchodilator prophylactic effects) .

Action Environment

Theophylline’s action can be influenced by various environmental factors. For instance, low-carbohydrate and high protein diet, active and passive smoking are associated with a significant increase in theophylline clearance . Furthermore, the presence of diseases such as hepatic cirrhosis, acute pulmonary edema, cor pulmonale and viral respiratory infection can influence theophylline clearance .

生化分析

Biochemical Properties

Theophylline, 7-isopentyl- interacts with various enzymes, proteins, and other biomolecules. It acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These interactions play a crucial role in its biochemical reactions, contributing to its therapeutic effects .

Cellular Effects

Theophylline, 7-isopentyl- has significant effects on various types of cells and cellular processes. It has been shown to enhance histone deacetylase activity in epithelial cells and macrophages, which can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Theophylline, 7-isopentyl- exerts its effects at the molecular level through several mechanisms. It inhibits phosphodiesterase, blocks adenosine receptors, and activates histone deacetylases . These actions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Theophylline, 7-isopentyl- can change over time. It has been observed that theophylline has a narrow therapeutic index; high concentrations may be toxic, and the drug must be carefully monitored for adult therapy . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Theophylline, 7-isopentyl- can vary with different dosages in animal models. For instance, in a study conducted on rabbits, it was found that as the intrathoracic TC grading increased, the final theophylline dosage also increased . This indicates that the dosage effects of Theophylline, 7-isopentyl- can be significant and should be carefully considered in animal models .

Metabolic Pathways

Theophylline, 7-isopentyl- is involved in various metabolic pathways. It is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . This metabolism involves the conversion of theophylline into various metabolites, including theophylline acetaldehyde (M1), theophylline-7-acetic acid (M2), and etophylline (M4) .

Transport and Distribution

Theophylline, 7-isopentyl- is transported and distributed within cells and tissues. It is well absorbed when taken orally and distributes rapidly into fat-free tissues and body water . About 40% of theophylline is bound to plasma proteins, primarily to albumin . Theophylline passes freely across the placenta, into breast milk, and into cerebrospinal fluid .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-isopentyl-, typically involves the alkylation of theophylline. One common method is the reaction of theophylline with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of Theophylline, 7-isopentyl-, follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing the formation of by-products .

化学反应分析

Types of Reactions

Theophylline, 7-isopentyl-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding uric acids.

Reduction: Reduction reactions can convert it back to its parent theophylline compound.

Substitution: The isopentyl group can be substituted with other alkyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Alkyl halides and bases like sodium hydride (NaH) are commonly used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1,3-dimethyluric acid.

Reduction: Regeneration of theophylline.

Substitution: Formation of various alkylated theophylline derivatives.

科学研究应用

Theophylline, 7-isopentyl-, has several scientific research applications:

Chemistry: Used as a model compound to study the effects of alkylation on theophylline’s chemical properties.

Biology: Investigated for its potential effects on cellular signaling pathways due to its structural similarity to theophylline.

Medicine: Explored for its potential as a bronchodilator with modified pharmacokinetics.

Industry: Used in the development of new drug delivery systems and formulations .

相似化合物的比较

Similar Compounds

Theophylline: The parent compound, widely used as a bronchodilator.

Caffeine: Another methylxanthine with stimulant properties.

Theobromine: Found in chocolate, with mild stimulant effects.

Uniqueness

Theophylline, 7-isopentyl-, is unique due to the presence of the isopentyl group, which may alter its pharmacokinetics and pharmacodynamics compared to theophylline. This modification can potentially lead to improved therapeutic effects and reduced side effects .

属性

IUPAC Name |

1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-8(2)5-6-16-7-13-10-9(16)11(17)15(4)12(18)14(10)3/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXGNVXVBNEMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150795 | |

| Record name | Theophylline, 7-isopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-79-8 | |

| Record name | Theophylline, 7-isopentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theophylline, 7-isopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3588953.png)

![4-({4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3588970.png)

![(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3588984.png)

![N-(3-acetylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3588999.png)

![(5E)-5-[4-(methylsulfanyl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3589004.png)

![(5Z)-1-(2,5-dimethoxyphenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3589020.png)

![N-(2-furylmethyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B3589033.png)